N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is unique due to its combination of imidazole and pyrazole rings, which allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to compounds with only one of these rings.
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C18H21N5O2/c1-12-16(9-17(24)20-8-7-14-10-19-11-21-14)18(23-22-12)13-3-5-15(25-2)6-4-13/h3-6,10-11H,7-9H2,1-2H3,(H,19,21)(H,20,24)(H,22,23) |
InChI Key |
PNCQFYRSXLOSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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